molecular formula C20H23N3O3 B7155232 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide

Cat. No.: B7155232
M. Wt: 353.4 g/mol
InChI Key: BJUAYKIUMFKCMI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide is a complex organic compound that features both indene and benzamide moieties

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-12(2)21-20(26)22-16-10-6-5-9-15(16)19(25)23-18-14-8-4-3-7-13(14)11-17(18)24/h3-10,12,17-18,24H,11H2,1-2H3,(H,23,25)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUAYKIUMFKCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1C(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Moiety: Starting from a suitable precursor, such as indanone, the indene structure can be formed through a series of reduction and cyclization reactions.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

    Introduction of the Hydroxy and Carbamoylamino Groups: These functional groups can be added through selective hydroxylation and carbamoylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(methylcarbamoylamino)benzamide
  • N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(ethylcarbamoylamino)benzamide

Uniqueness

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(propan-2-ylcarbamoylamino)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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